(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-(((2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-12,13-dihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-14-((R)-1-hydroxyethyl)-7-methoxy-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione
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Overview
Description
(14R)-14-Hydroxy Clarithromycin is a derivative of clarithromycin, a macrolide antibiotic. Clarithromycin is widely used to treat various bacterial infections, including respiratory tract infections, skin infections, and Helicobacter pylori infections . The (14R)-14-Hydroxy derivative is an active metabolite of clarithromycin, contributing to its antibacterial activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (14R)-14-Hydroxy Clarithromycin involves the hydroxylation of clarithromycin. This can be achieved through microbial transformation or chemical synthesis. In microbial transformation, specific strains of microorganisms are used to introduce the hydroxyl group at the 14th position of clarithromycin. Chemical synthesis involves the use of reagents such as sodium borohydride and hydrogen peroxide under controlled conditions to achieve the desired hydroxylation .
Industrial Production Methods: Industrial production of (14R)-14-Hydroxy Clarithromycin typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of the hydroxylated product. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: (14R)-14-Hydroxy Clarithromycin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to clarithromycin.
Substitution: The hydroxyl group can be substituted with other functional groups to create derivatives with different properties
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles can be used to substitute the hydroxyl group under basic or acidic conditions
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of clarithromycin.
Substitution: Formation of various derivatives with different functional groups
Scientific Research Applications
(14R)-14-Hydroxy Clarithromycin has several scientific research applications:
Chemistry: Used as a model compound to study the hydroxylation of macrolides and their derivatives.
Biology: Investigated for its role in microbial metabolism and resistance mechanisms.
Medicine: Studied for its enhanced antibacterial activity compared to clarithromycin. It is also explored for its potential use in treating resistant bacterial strains.
Industry: Utilized in the development of new antibiotics and as a reference standard in quality control processes .
Mechanism of Action
(14R)-14-Hydroxy Clarithromycin exerts its antibacterial effects by binding to the 50S ribosomal subunit of susceptible bacteria. This binding inhibits peptidyl transferase activity, interfering with amino acid translocation during protein synthesis. The compound may be bacteriostatic or bactericidal, depending on the organism and drug concentration. The hydroxylation at the 14th position enhances its binding affinity and antibacterial activity .
Comparison with Similar Compounds
Erythromycin: The parent compound from which clarithromycin is derived.
Azithromycin: Another macrolide antibiotic with a slightly different structure and broader spectrum of activity.
Roxithromycin: A semi-synthetic derivative of erythromycin with improved pharmacokinetic properties
Uniqueness: (14R)-14-Hydroxy Clarithromycin is unique due to its enhanced antibacterial activity and improved pharmacokinetic properties compared to clarithromycin. The hydroxylation at the 14th position increases its stability and efficacy against resistant bacterial strains .
Properties
Molecular Formula |
C38H69NO14 |
---|---|
Molecular Weight |
764.0 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-12,13-dihydroxy-14-[(1R)-1-hydroxyethyl]-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C38H69NO14/c1-18-16-37(9,48-14)32(53-35-28(42)25(39(11)12)15-19(2)49-35)21(4)29(51-26-17-36(8,47-13)31(44)24(7)50-26)22(5)34(45)52-33(23(6)40)38(10,46)30(43)20(3)27(18)41/h18-26,28-33,35,40,42-44,46H,15-17H2,1-14H3/t18-,19-,20+,21+,22-,23-,24+,25+,26+,28-,29+,30-,31+,32-,33-,35+,36-,37-,38+/m1/s1 |
InChI Key |
BLPFDXNVUDZBII-KTDRUCRASA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)OC)C)C)O)(C)O)[C@@H](C)O)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O)N(C)C |
Canonical SMILES |
CC1CC(C(C(O1)OC2C(C(C(C(=O)OC(C(C(C(C(=O)C(CC2(C)OC)C)C)O)(C)O)C(C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)O)N(C)C |
Origin of Product |
United States |
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